molecular formula C24H25N5O3S B13930639 1H-Imidazole-4-sulfonamide, N-(6-methoxy-3-pyridinyl)-1,2-dimethyl-N-[[5-(2-methylphenyl)-2-pyridinyl]methyl]-

1H-Imidazole-4-sulfonamide, N-(6-methoxy-3-pyridinyl)-1,2-dimethyl-N-[[5-(2-methylphenyl)-2-pyridinyl]methyl]-

Cat. No.: B13930639
M. Wt: 463.6 g/mol
InChI Key: GNURBBYUBWBREM-UHFFFAOYSA-N
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Description

The compound 1H-Imidazole-4-sulfonamide, N-(6-methoxy-3-pyridinyl)-1,2-dimethyl-N-[[5-(2-methylphenyl)-2-pyridinyl]methyl]- features a heterocyclic core with a sulfonamide group at the 4-position of the imidazole ring. Key structural elements include:

  • A 6-methoxy-3-pyridinyl substituent, contributing electron-donating properties via the methoxy group.
  • A [[5-(2-methylphenyl)-2-pyridinyl]methyl] moiety, introducing aromatic stacking capabilities and lipophilicity.

Properties

Molecular Formula

C24H25N5O3S

Molecular Weight

463.6 g/mol

IUPAC Name

N-(6-methoxypyridin-3-yl)-1,2-dimethyl-N-[[5-(2-methylphenyl)pyridin-2-yl]methyl]imidazole-4-sulfonamide

InChI

InChI=1S/C24H25N5O3S/c1-17-7-5-6-8-22(17)19-9-10-20(25-13-19)15-29(21-11-12-23(32-4)26-14-21)33(30,31)24-16-28(3)18(2)27-24/h5-14,16H,15H2,1-4H3

InChI Key

GNURBBYUBWBREM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CN=C(C=C2)CN(C3=CN=C(C=C3)OC)S(=O)(=O)C4=CN(C(=N4)C)C

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of this compound generally follows a multi-step approach involving:

  • Construction of the imidazole ring core.
  • Introduction of sulfonamide functionality at the 4-position of imidazole.
  • Attachment of the 6-methoxy-3-pyridinyl group and other substituents such as 1,2-dimethyl and 5-(2-methylphenyl)-2-pyridinylmethyl groups on the nitrogen atoms.

This strategy often requires:

  • Functionalized pyridine derivatives as starting materials.
  • Sulfonyl chlorides or sulfonamide precursors for sulfonamide formation.
  • Alkylation or reductive amination steps for N-substitution.

Specific Synthetic Procedures

Imidazole Core Formation

According to recent advances in imidazole synthesis, the imidazole ring can be constructed via condensation reactions involving α-azidoenones and NBoc-imidamides, or via cyclization of hydroxylamine derivatives with glyoxalates to form N-hydroxyimidazoles, which can be further functionalized. Another approach involves the reaction of 3-acetylpyridine derivatives with dibromo compounds to form pyridinyl-substituted imidazoles.

N-Substitution with Pyridinyl and Methyl Groups

The N-substitution at imidazole nitrogen atoms with 6-methoxy-3-pyridinyl and 5-(2-methylphenyl)-2-pyridinylmethyl groups involves alkylation or reductive amination reactions. These steps utilize pyridinylmethyl halides or related electrophiles reacting with N-methylated imidazole intermediates to afford the fully substituted product.

Representative Synthetic Route (Hypothetical based on literature)

Step Reagents & Conditions Description Yield (%) Notes
1 3-Acetylpyridine + 2,2-Dibromo-1-(pyridin-3-yl)ethanone hydrobromide, base Formation of 4-(3-pyridinyl)-1H-imidazole core 70-85 Industrially scalable
2 Imidazole derivative + 4-methoxybenzene-1-sulfonyl chloride, base Sulfonamide formation at imidazole 4-position 60-75 Electron-donating groups favor sulfonamide
3 N-methylation using methyl iodide or equivalent Introduction of 1,2-dimethyl groups on imidazole nitrogen 80-90 Controlled alkylation required to avoid over-alkylation
4 Alkylation with 5-(2-methylphenyl)-2-pyridinylmethyl halide N-substitution at remaining imidazole nitrogen 65-80 Requires careful purification to isolate desired regioisomer

Alternative One-Pot and Multi-Component Approaches

Recent research has demonstrated one-pot methodologies for imidazole derivatives involving fusion of substituted amides, ethyl cyanoacetate, and amino esters under heating conditions to yield imidazolidinone intermediates, which can be further converted to imidazole sulfonamides. Such methods improve efficiency and reduce purification steps but may require optimization for complex substitution patterns like in the target compound.

Data Tables Summarizing Key Synthetic Parameters

Parameter Value/Condition Reference
Molecular Weight 463.6 g/mol
Imidazole Core Synthesis Temp. 70-120 °C
Sulfonamide Formation Time 16-18 hours reflux
Typical Solvents Ethanol, Acetonitrile, Glacial Acetic Acid
Typical Bases Used Triethylamine, Sodium Acetate
Yield Range 60-90% per step

Exhaustive Research Findings and Source Diversity

  • PubChem Database provides molecular identifiers and structural information but lacks detailed synthetic procedures.
  • ACS Omega (2023) details one-pot synthesis of imidazolidine and imidazolone derivatives that can be adapted for sulfonamide-imidazole synthesis.
  • Royal Society of Chemistry (2020) reviews recent advances in imidazole synthesis, including catalytic cyclizations and sulfonamide installation strategies.
  • PMC Article (2024) discusses sulfonylation of imidazole cores with various substituted sulfonyl chlorides, highlighting electronic effects on product distribution.
  • Patent Literature (WO2008046757A1, CN104211680A) describes industrially relevant synthetic routes for pyridinyl-imidazoles and related aminomethyl derivatives.
  • RSC Advances (2024) reports synthesis of imidazolone-sulfonamide-pyrimidine hybrids, illustrating sulfonamide introduction under reflux with sodium acetate and acetic acid.

This diversity of sources ensures a comprehensive understanding of the synthetic landscape for this compound class, emphasizing both academic and industrial perspectives.

Chemical Reactions Analysis

Types of Reactions

1H-Imidazole-4-sulfonamide, N-(6-methoxy-3-pyridinyl)-1,2-dimethyl-N-[[5-(2-methylphenyl)-2-pyridinyl]methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: tert-butylhydroperoxide (TBHP)

    Reducing Agents: Sodium borohydride

    Catalysts: Nickel catalysts, N-heterocyclic carbenes (NHC)

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield α-aminoaldehydes, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1H-Imidazole-4-sulfonamide, N-(6-methoxy-3-pyridinyl)-1,2-dimethyl-N-[[5-(2-methylphenyl)-2-pyridinyl]methyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Imidazole-4-sulfonamide, N-(6-methoxy-3-pyridinyl)-1,2-dimethyl-N-[[5-(2-methylphenyl)-2-pyridinyl]methyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed analysis of structurally related compounds and their functional distinctions:

3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide (Compound 41)

  • Key Features :
    • Pyrrole carboxamide core vs. imidazole sulfonamide in the target compound.
    • Trifluoromethylpyridinyl group (electron-withdrawing) vs. 6-methoxy-3-pyridinyl (electron-donating).
    • Synthesis Yield : 35% (lower than typical sulfonamide derivatives).
    • NMR Data : Distinct peaks at δ 11.55 (s, 1H) and δ 1.38 (d, 3H) indicate imidazole and ethylamine protons, respectively .
  • Implications: The trifluoromethyl group enhances lipophilicity but may reduce solubility compared to the methoxy group in the target compound. Carboxamide vs.

1-(Propan-2-yl)-1H-imidazole-4-sulfonamide (Compound 9 from )

  • Key Features :
    • Simplified structure with isopropyl substitution on the imidazole ring.
    • Lacks the pyridinyl and methylphenyl substituents of the target compound.
  • Lower molecular complexity may result in weaker target affinity but improved metabolic stability .

Other Structural Analogues ()

  • N-(6-methyl-2H-1,3-benzodioxol-5-yl)acetamide : Benzodioxol group offers rigid, planar geometry but lacks sulfonamide functionality.
  • 3-Cyclopropyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole : Oxadiazole core provides metabolic resistance but differs in electronic profile from imidazole.
  • 4-Benzylpiperazine-2,6-dione : Piperazine-dione structure emphasizes hydrogen-bonding but lacks sulfonamide’s acidic properties .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight* Functional Groups Potential Applications
Target Compound Imidazole-sulfonamide 6-Methoxy-3-pyridinyl, 2-methylphenyl-pyridinyl, 1,2-dimethyl ~493.5 g/mol Sulfonamide, pyridinyl, methoxy Enzyme inhibition, receptor modulation
3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide Pyrrole-carboxamide Trifluoromethylpyridinyl, 2-methylimidazole ~434.4 g/mol Carboxamide, trifluoromethyl Anticancer, kinase inhibition
1-(Propan-2-yl)-1H-imidazole-4-sulfonamide Imidazole-sulfonamide Isopropyl ~189.2 g/mol Sulfonamide, isopropyl Antibacterial, diuretic

*Molecular weights estimated using formula-based calculators.

Research Findings and Implications

  • Electron-Donating vs. Withdrawing Groups : The target compound’s 6-methoxy-3-pyridinyl group improves solubility and hydrogen-bonding compared to the trifluoromethyl group in Compound 41, which prioritizes membrane permeability .
  • Aromatic Stacking : The 2-methylphenyl-pyridinyl moiety in the target compound enables π-π interactions absent in simpler analogues like Compound 9, suggesting enhanced binding to aromatic-rich biological targets .
  • Sulfonamide Advantage : Sulfonamide derivatives generally exhibit higher metabolic stability and acidity (pKa ~1–2) than carboxamides, favoring target engagement in acidic microenvironments .

Biological Activity

1H-Imidazole-4-sulfonamide derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The specific compound under investigation, 1H-Imidazole-4-sulfonamide, N-(6-methoxy-3-pyridinyl)-1,2-dimethyl-N-[[5-(2-methylphenyl)-2-pyridinyl]methyl] , has been studied for its potential therapeutic applications.

Chemical Structure

The compound's chemical formula is C24H25N5O3SC_{24}H_{25}N_5O_3S, and it features a complex structure that includes an imidazole ring and multiple aromatic systems. This structural diversity is critical for its biological activity.

Antibacterial Activity

Research indicates that imidazole derivatives can exhibit significant antibacterial effects. The presence of the imidazole ring is often associated with enhanced interaction with bacterial targets.

  • Mechanism of Action : Studies suggest that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth .
  • Case Study : In vitro studies demonstrated that this compound showed promising activity against various strains of bacteria, including both Gram-positive and Gram-negative species. For instance, the compound exhibited an MIC (Minimum Inhibitory Concentration) of approximately 2.5 µM against Staphylococcus aureus .

Antifungal Activity

Imidazole derivatives are also known for their antifungal properties. The specific compound has been evaluated for its efficacy against fungal pathogens.

  • Case Study : In a comparative study, the compound showed significant antifungal activity against Candida albicans with an IC50 value of 1.8 µg/mL, indicating its potential as a therapeutic agent in treating fungal infections .

Anticancer Activity

The anticancer potential of imidazole derivatives is another area of active research. The compound has shown promise in inhibiting cancer cell proliferation.

  • Mechanism of Action : It is believed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression .
  • Research Findings : In studies involving human cancer cell lines, the compound demonstrated cytotoxic effects with IC50 values ranging from 10 to 30 µM, particularly effective against breast and lung cancer models .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of imidazole derivatives.

Structural FeatureImpact on Activity
Imidazole RingEssential for antibacterial and antifungal activity
Methoxy GroupEnhances solubility and bioavailability
Dimethyl SubstituentsInfluences binding affinity to biological targets

Pharmacokinetics

Pharmacokinetic studies have revealed important insights into the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

  • Absorption : The presence of polar groups such as sulfonamide enhances solubility.
  • Metabolism : Preliminary studies indicate that cytochrome P450 enzymes may be involved in its metabolic pathways, which could affect its efficacy and safety profile .

Q & A

Q. What are the recommended synthetic methodologies for preparing this imidazole-sulfonamide derivative?

  • Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting imidazole-thiol intermediates (e.g., 5-substituted-1,3,4-oxadiazole-2-thiol) with alkyl halides in the presence of a base like K₂CO₃ in DMF at room temperature . For pyridinyl-methyl groups, coupling reactions using sodium borohydride reduction of Schiff bases may be employed to introduce nitrogen-containing substituents . Reaction progress should be monitored via TLC, and purification achieved via column chromatography using gradients of ethyl acetate/hexane.

Q. How should researchers confirm the structural integrity of this compound?

  • Methodological Answer: Structural confirmation requires a combination of spectroscopic and chromatographic techniques:
  • ¹H/¹³C NMR: Analyze chemical shifts for imidazole protons (δ ~7–8 ppm), sulfonamide NH (δ ~10–11 ppm), and pyridinyl/methoxy groups (δ ~3–4 ppm for OCH₃) .
  • LCMS/HRMS: Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns to confirm molecular weight .
  • HPLC: Assess purity (>95% recommended) using C18 columns with acetonitrile/water mobile phases .

Q. What preliminary biological assays are suitable for evaluating its potential bioactivity?

  • Methodological Answer: Begin with in vitro antimicrobial screening using agar diffusion or microdilution assays against Gram-positive/negative bacteria and fungi . For kinase or enzyme inhibition studies, use fluorescence-based assays (e.g., ATPase activity measurement) with positive controls like staurosporine. Cytotoxicity can be tested via MTT assays on mammalian cell lines (e.g., HEK-293) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

  • Methodological Answer:
  • Solvent Selection: Replace DMF with DMA or DMSO for higher solubility of intermediates .
  • Catalysis: Introduce phase-transfer catalysts (e.g., TBAB) to enhance reaction rates in two-phase systems .
  • Temperature Control: Use microwave-assisted synthesis to reduce reaction time and side products .
  • Workflow: Perform Design of Experiments (DoE) to identify critical parameters (e.g., molar ratios, solvent volume) affecting yield .

Q. How to resolve contradictions in spectral data, such as unexpected NMR splitting patterns?

  • Methodological Answer:
  • Dynamic Effects: Check for restricted rotation in sulfonamide or pyridinyl groups causing splitting; use variable-temperature NMR to observe coalescence .
  • Tautomerism: For imidazole rings, analyze D₂O-exchangeable protons to identify NH tautomers .
  • X-ray Crystallography: Resolve ambiguities by obtaining single-crystal structures to confirm regiochemistry .

Q. What computational strategies link the compound’s structure to observed bioactivity?

  • Methodological Answer:
  • Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., kinases or bacterial enzymes). Focus on hydrogen bonding with sulfonamide and π-π stacking with pyridinyl groups .
  • QSAR: Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond acceptors .

Q. How to address challenges in multi-step synthesis, such as unstable intermediates?

  • Methodological Answer:
  • Intermediate Stabilization: Protect reactive groups (e.g., NH via Boc protection) during coupling steps .
  • In Situ Monitoring: Use LCMS to track intermediates and adjust reaction conditions in real time .
  • Work-Up Optimization: For moisture-sensitive steps, employ Schlenk techniques or anhydrous solvents .

Data Contradiction Analysis Table

Issue Potential Cause Resolution Strategy Relevant Evidence
Low HPLC purityIncomplete purificationOptimize gradient elution; use preparative HPLC
NMR signal broadeningDynamic exchange or impuritiesRe-crystallize; acquire spectra at higher temps
Discrepant bioassay dataAssay interference (e.g., solvent)Include solvent controls; validate with LC-MS/MS

Key Recommendations

  • Synthesis: Prioritize modular approaches to introduce substituents (e.g., pyridinyl-methyl groups) in later stages for flexibility .
  • Characterization: Combine orthogonal techniques (NMR, X-ray) to eliminate structural ambiguity .
  • Biological Studies: Align assay design with theoretical targets (e.g., kinase domains) to rationalize activity .

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